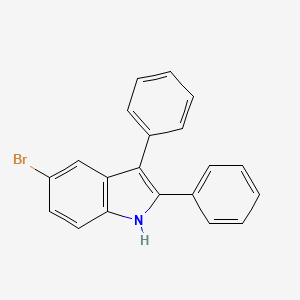

5-Bromo-2,3-diphenyl-1H-indole

Descripción general

Descripción

5-Bromo-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5th position and phenyl groups at the 2nd and 3rd positions makes this compound particularly interesting for various chemical and biological studies.

Mecanismo De Acción

Target of Action

5-Bromo-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . Additionally, indole is an important heterocyclic system that provides the skeleton to various natural products and drugs .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity it exhibits. For example, if it acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can be crucial in biochemical reactions, affecting the function of enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 5-Bromo-2,3-diphenyl-1H-indole could potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors . This binding could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diphenyl-1H-indole typically involves the bromination of 2,3-diphenyl-1H-indole. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvent, temperature, and brominating agent can be optimized to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding indole-2,3-dione derivatives.

Reduction: Formation of 5-amino-2,3-diphenyl-1H-indole.

Substitution: Formation of 5-substituted-2,3-diphenyl-1H-indole derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-2,3-diphenyl-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

5-Bromoindole: Lacks the phenyl groups at the 2nd and 3rd positions.

2,3-Diphenylindole: Lacks the bromine atom at the 5th position.

5-Fluoro-2,3-diphenyl-1H-indole: Contains a fluorine atom instead of bromine at the 5th position.

Uniqueness: 5-Bromo-2,3-diphenyl-1H-indole is unique due to the combined presence of the bromine atom and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Bromo-2,3-diphenyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.

- Molecular Formula : CHBrN

- Molecular Weight : 348.236 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 494.3 °C

- Flash Point : 252.8 °C

This compound exhibits its biological activity through several mechanisms:

- Receptor Binding : This compound binds with high affinity to various receptors, influencing multiple biochemical pathways involved in cellular signaling and regulation .

- Antiviral Activity : It has been noted for its ability to inhibit viral replication, which is crucial in the development of antiviral therapies.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .

Biological Activities

The compound has been studied for various biological activities, including:

- Antiviral Activity : Demonstrated efficacy against several viruses by disrupting their life cycles.

- Anticancer Activity : Shown to possess significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MRSA strains .

- Antimicrobial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .

Table 1: Biological Activity Summary

Case Studies

- Anticancer Evaluation :

-

Antimicrobial Efficacy :

- Research demonstrated that this compound exhibited potent antimicrobial activity against MRSA strains with an MIC of 0.98 μg/mL. This highlights its potential as a therapeutic agent in treating resistant bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption and Distribution : The compound shows moderate solubility in various solvents, indicating potential for effective absorption and distribution within biological systems.

- Metabolism : It is likely metabolized via oxidative pathways leading to various derivatives that may also exhibit biological activity.

Propiedades

IUPAC Name |

5-bromo-2,3-diphenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQILLMTIDLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733872 | |

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259224-11-7 | |

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.